molecular formula C25H18FNO4 B2407828 5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 902507-17-9

5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2407828
CAS No.: 902507-17-9
M. Wt: 415.42
InChI Key: WNGIXFXPVMYBGO-UHFFFAOYSA-N
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Description

5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound characterized by its unique structure, which includes a dioxoloquinoline core

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO4/c1-15-6-8-16(9-7-15)24(28)19-13-27(12-17-4-2-3-5-20(17)26)21-11-23-22(30-14-31-23)10-18(21)25(19)29/h2-11,13H,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGIXFXPVMYBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps, starting from commercially available reactants. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and benzoyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can serve as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds with tailored properties.

Case Study: Synthesis of Novel Quinoline Derivatives

Recent studies have demonstrated the use of this compound in synthesizing novel quinoline derivatives that exhibit enhanced biological activity. By modifying the substituents on the quinoline core, researchers have been able to create compounds with improved efficacy against specific targets.

Biology

The compound's unique structure allows it to interact with biological macromolecules such as enzymes and receptors. This interaction can modulate their activity, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of 5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one exhibit anticancer properties. In vitro studies showed that these compounds could inhibit cancer cell proliferation through apoptosis induction.

Industry

In industrial applications, this compound can be utilized in the development of new materials with specific properties such as enhanced thermal stability or conductivity. Its versatility allows for modifications that can lead to innovative applications in materials science.

Case Study: Material Development

A recent project focused on incorporating 5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one into polymer matrices to improve their mechanical properties. The resulting composites demonstrated significant enhancements in strength and flexibility compared to traditional materials.

Table: Mechanistic Insights

TargetInteraction TypeEffect
Enzyme XCompetitive InhibitionReduced activity
Receptor YAllosteric ModulationEnhanced signaling

Mechanism of Action

The mechanism of action of 5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other dioxoloquinoline derivatives, such as:

  • 5-(2-chlorobenzyl)-7-(4-methylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
  • 5-(2-bromobenzyl)-7-(4-methylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

These compounds share a similar core structure but differ in the substituents attached to the benzyl and benzoyl groups. The uniqueness of 5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Biological Activity

5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C25H18FNO4
  • Molecular Weight : 415.4 g/mol
  • CAS Number : 902507-17-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized to inhibit certain enzymes involved in cell proliferation and inflammation, thereby exhibiting anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that quinoline derivatives can exhibit significant cytotoxicity against various cancer cell lines. Notably, studies have shown that compounds similar to 5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one demonstrate the following:

  • Cell Line Sensitivity : The compound has been tested against ovarian carcinoma cell lines such as A2780 and A2780/RCIS. Results indicated that it could significantly inhibit cell growth at certain concentrations (IC50 values need to be determined through specific assays) .
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, potentially affecting pathways related to apoptosis and cell cycle regulation .

Antibacterial Activity

Quinoline derivatives are known for their antibacterial properties. The compound's structure suggests potential efficacy against various bacterial strains:

  • In Vitro Studies : Preliminary tests have indicated that quinoline derivatives can inhibit growth in both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown activity against drug-resistant strains like MRSA and VRE .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds typically range from 0.125 to 8 µg/mL against various bacterial strains .

Anti-inflammatory Activity

Quinoline derivatives also exhibit anti-inflammatory effects, which may be beneficial in treating inflammatory diseases:

  • Inflammatory Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cell lines
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Cytotoxic Evaluation : In a study evaluating the cytotoxic effects of various quinoline derivatives, the compound was found to have a notable effect on ovarian cancer cells, suggesting its potential as an anticancer agent .
  • Antibacterial Screening : Another study highlighted the antibacterial efficacy of quinoline derivatives against resistant strains, reinforcing the therapeutic potential of this class of compounds .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound, given its fluorophenyl and benzoyl substituents?

  • Methodological Answer :

  • Start by analyzing steric and electronic effects of substituents. The 2-fluorophenyl group may require regioselective coupling (e.g., Suzuki-Miyaura), while the 4-methylbenzoyl moiety could necessitate protective strategies (e.g., tert-butyloxycarbonyl) to avoid side reactions .
  • Use computational tools (e.g., DFT calculations) to predict reactivity and optimize reaction conditions.
  • Validate purity at each step via HPLC or LC-MS, referencing protocols for similar fused quinolinones .

Q. How can researchers characterize the compound’s structure with conflicting spectroscopic data?

  • Methodological Answer :

  • Combine multiple techniques:
  • X-ray crystallography (single-crystal analysis, as in ) to resolve stereochemical ambiguities.
  • 2D NMR (e.g., HSQC, HMBC) to assign proton and carbon environments, especially for the dioxolo ring.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Cross-reference data with structurally analogous compounds (e.g., benzodiazepine derivatives in ).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Prioritize assays aligned with the compound’s structural analogs. For example:
  • Receptor binding assays (e.g., GABA-A for quinolinones, as in ).
  • Cytotoxicity screening (MTT assay) against cancer cell lines, noting fluorinated compounds’ potential bioactivity .
  • Use positive controls (e.g., known benzodiazepines) and statistical validation (e.g., ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data across studies?

  • Methodological Answer :

  • Conduct a meta-analysis of existing data, categorizing variables such as assay conditions (pH, temperature) and receptor isoforms .
  • Perform molecular docking simulations (e.g., AutoDock Vina) to model interactions between the compound’s fluorophenyl group and receptor binding pockets .
  • Validate findings using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What experimental framework is recommended for studying the compound’s environmental fate?

  • Methodological Answer :

  • Adopt a tiered approach from long-term environmental studies (e.g., Project INCHEMBIOL in ):

Laboratory analysis : Measure hydrolysis rates, photodegradation, and soil sorption coefficients (Kd).

Ecotoxicology : Assess acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines.

Field monitoring : Deploy passive samplers in water systems to detect bioaccumulation potential.

  • Use LC-MS/MS for trace-level quantification in environmental matrices .

Q. How can the compound’s metabolic stability be evaluated to inform medicinal chemistry optimization?

  • Methodological Answer :

  • In vitro metabolism :
  • Incubate with liver microsomes (human/rat) and quantify parent compound depletion via UPLC-MS .
  • Identify metabolites using untargeted metabolomics (e.g., Q-TOF mass spectrometry) .
  • In silico prediction : Apply software like ADMET Predictor™ to estimate metabolic soft spots (e.g., dioxolo ring oxidation) .

Data Analysis & Theoretical Frameworks

Q. What statistical methods are appropriate for handling variability in dose-response experiments?

  • Methodological Answer :

  • Use nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC50/IC50 values .
  • Address outliers with robust statistical tests (e.g., Grubbs’ test) and report confidence intervals .
  • Apply Bayesian hierarchical modeling if combining data from multiple labs .

Q. How can researchers align mechanistic studies with existing pharmacological theories?

  • Methodological Answer :

  • Map the compound’s effects to established pathways (e.g., GABAergic neurotransmission for quinolinones) using pathway enrichment analysis (e.g., KEGG) .
  • Design knockout/knockdown experiments (e.g., CRISPR-Cas9) to validate target engagement in cellular models .
  • Reference theoretical frameworks linking fluorinated compounds to membrane permeability and target selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.